molecular formula C8H14O2 B1431818 3-Methoxy-2,2,3-trimethylcyclobutan-1-one CAS No. 1423031-14-4

3-Methoxy-2,2,3-trimethylcyclobutan-1-one

Cat. No.: B1431818
CAS No.: 1423031-14-4
M. Wt: 142.2 g/mol
InChI Key: DAXHMHVNSBLLEZ-UHFFFAOYSA-N
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Description

3-Methoxy-2,2,3-trimethylcyclobutan-1-one is a chemical compound with the molecular formula C8H14O2 and a molecular weight of 142.2 g/mol . It is characterized by a cyclobutanone ring substituted with methoxy and trimethyl groups. This compound is used in various research and industrial applications due to its unique chemical properties.

Scientific Research Applications

3-Methoxy-2,2,3-trimethylcyclobutan-1-one has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: Researchers study its interactions with biological molecules to understand its potential effects on biological systems.

    Medicine: It is investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: This compound is used in the production of specialty chemicals and materials.

Safety and Hazards

The compound has been classified with the signal word “Warning” and has the following hazard statements: H226, H315, H319, H335 . The precautionary statements include P210, P233, P240, P241, P242, P243, P261, P264, P271, P280, P302+P352, P303+P361+P353, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P370+P378, P403+P233, P403+P235, P405, P501 .

Preparation Methods

The synthesis of 3-Methoxy-2,2,3-trimethylcyclobutan-1-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 3-methoxy-2,2,3-trimethylcyclobutanone with suitable reagents to introduce the methoxy group . Industrial production methods may involve more scalable processes, such as continuous flow synthesis, to ensure consistent quality and yield.

Chemical Reactions Analysis

3-Methoxy-2,2,3-trimethylcyclobutan-1-one undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and solvents like dichloromethane or ethanol. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 3-Methoxy-2,2,3-trimethylcyclobutan-1-one involves its interaction with specific molecular targets. The methoxy and trimethyl groups influence its reactivity and binding affinity to various enzymes and receptors. These interactions can modulate biochemical pathways, leading to desired effects in biological systems .

Comparison with Similar Compounds

3-Methoxy-2,2,3-trimethylcyclobutan-1-one can be compared with other cyclobutanone derivatives, such as:

  • 3-Methoxy-2,2-dimethylcyclobutan-1-one
  • 2,2,3-Trimethylcyclobutan-1-one
  • 3-Ethoxy-2,2,3-trimethylcyclobutan-1-one

These compounds share similar structural features but differ in their substituents, which can significantly affect their chemical properties and reactivity.

Properties

IUPAC Name

3-methoxy-2,2,3-trimethylcyclobutan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O2/c1-7(2)6(9)5-8(7,3)10-4/h5H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAXHMHVNSBLLEZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(=O)CC1(C)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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